molecular formula C13H9F3O2S2 B3017849 3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid CAS No. 251096-78-3

3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid

Cat. No. B3017849
CAS RN: 251096-78-3
M. Wt: 318.33
InChI Key: FLNQMEYIAHXFLL-UHFFFAOYSA-N
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Description

The compound "3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-2-thiophenecarboxylic acid" is a chemical entity that appears to be related to various research areas, including organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group and a thiophene ring in its structure suggests that it may exhibit unique physical and chemical properties, which could be of interest in the development of new materials or pharmaceuticals.

Synthesis Analysis

The synthesis of compounds related to "this compound" can involve several strategies. For instance, the use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride has been shown to activate thioglycosides, which could be a step towards synthesizing similar sulfur-containing compounds . Additionally, copper-catalyzed thiolation annulations have been developed for synthesizing benzothiophenes, which share structural similarities with the compound . These methods demonstrate the potential pathways for constructing complex sulfur-containing architectures.

Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques. For example, FT-IR spectroscopy has been used to study the vibrational wavenumbers of related molecules, providing insights into the functional groups present and their interactions . The molecular structure is also influenced by the presence of electron-withdrawing groups like the trifluoromethyl group, which can affect the molecule's reactivity and stability.

Chemical Reactions Analysis

The reactivity of sulfur-containing compounds can be quite diverse. The presence of a sulfanyl group in the molecule suggests that it could participate in various chemical reactions. For instance, sulfuric acid derivatives have been used as catalysts in condensation reactions , and sulfonic acids have been trifluoromethylated under mild conditions . These reactions highlight the versatility of sulfur chemistry and the potential transformations that "this compound" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of such a compound would likely be influenced by its functional groups. The trifluoromethyl group is known to impart unique properties due to its high electronegativity and lipophilicity, which could affect the compound's solubility and reactivity . The thiophene ring is another key structural feature that can contribute to the compound's electronic properties, as seen in the electrophilic aromatic substitution studies of related thiophene derivatives . These properties are crucial for understanding the behavior of the compound in different environments and for potential applications in various fields.

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources .

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

As for future directions, it’s difficult to predict without specific context or application. This compound could potentially be used in various fields, depending on its properties and reactivity .

properties

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2S2/c14-13(15,16)9-3-1-2-8(6-9)7-20-10-4-5-19-11(10)12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNQMEYIAHXFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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